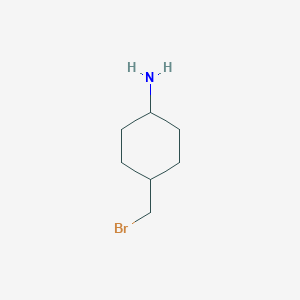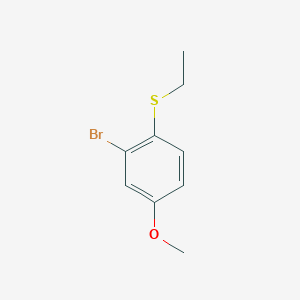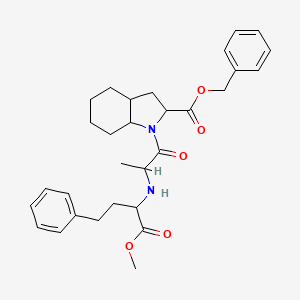
3-Aminopropane-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropane-1,2-diol hydrochloride: is a chemical compound with the molecular formula C3H9NO2·HClThis compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the reaction of 3-chloro-1,2-propanediol with ammonia in an alkaline environment. Sodium hydroxide is added to facilitate the reaction, which is carried out at a temperature of 40°C for 2 hours.
Method 2: Another method involves the reduction of (2-phenyl-4,5-dihydrooxazol-5-yl)methanol using sodium borohydride in dry tetrahydrofuran (THF).
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 3-Aminopropane-1,2-diol hydrochloride .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Aminopropane-1,2-diol hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
- Oxidized derivatives
- Reduced amine derivatives
- Substituted compounds with various functional groups
Scientific Research Applications
Chemistry:
- Used as a reactant in the synthesis of lipid-like delivery molecules for RNA interference (RNAi) therapeutics .
- Acts as a starting material in the production of specialty materials .
Biology:
- Involved in the synthesis of bioactive templates for preparing cationic α-helical polypeptides and various cationic polymers for gene delivery .
Medicine:
- Used in the preparation of iohexol, a non-ionic contrast medium for X-ray computed tomography (X-CT) .
Industry:
Mechanism of Action
The mechanism of action of 3-Aminopropane-1,2-diol hydrochloride involves its interaction with various molecular targets and pathways. It acts as a precursor in the synthesis of bioactive molecules, which can interact with cellular components to exert their effects. For example, in gene delivery, the compound helps in forming cationic polymers that can bind to nucleic acids and facilitate their entry into cells .
Comparison with Similar Compounds
- 1-Aminoglycerol
- 2,3-Dihydroxypropylamine
- 3-Amino-2-hydroxypropanol
Comparison:
- Uniqueness: 3-Aminopropane-1,2-diol hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with various molecules makes it particularly valuable in medicinal chemistry and gene delivery .
Properties
IUPAC Name |
3-aminopropane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2.ClH/c4-1-3(6)2-5;/h3,5-6H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEBGRLRYABJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)


![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)



![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)




